6-Benzyl-1,6-diazaspiro[3.3]heptane
Description
6-Benzyl-1,6-diazaspiro[3.3]heptane is a spirocyclic compound featuring a seven-membered bicyclic structure with two nitrogen atoms at positions 1 and 4. The benzyl group at position 6 introduces steric and electronic effects, making it a versatile scaffold in medicinal chemistry and organic synthesis. Spirocyclic compounds like this are prized for their structural rigidity, which enhances binding specificity to biological targets . This dihydrochloride derivative has a molecular weight of 261.19 g/mol, ≥95% purity, and applications in drug discovery and material science .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
6-benzyl-1,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-9-12(10-14)6-7-13-12/h1-5,13H,6-10H2 |
InChI Key |
ZEIXNNSDRODVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1,6-diazaspiro[3One common method involves the use of azabicyclo[1.1.0]butyl intermediates, which undergo a two-step protocol to form the desired spirocyclic structure . The reaction conditions often include mild flow technology to ensure the stability and efficiency of the synthesis.
Industrial Production Methods: While specific industrial production methods for 6-Benzyl-1,6-diazaspiro[3.3]heptane are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-1,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
6-Benzyl-1,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Benzyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides rigidity and a unique spatial arrangement, which can enhance binding affinity and selectivity towards the target . The benzyl group can further modulate the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The placement of the benzyl group (N1 vs. N6) affects electronic distribution and steric hindrance. For example, 1-benzyl derivatives are more common in pharmaceutical applications due to their optimized interaction with target proteins .
- Salt Forms : HCl salts (e.g., dihydrochloride) improve solubility and crystallinity, critical for drug formulation .
- Functional Groups : Sulfonyl (e.g., tosyl) and carboxylate (e.g., Boc) groups enhance stability and enable further derivatization .
Physicochemical Properties
The table below compares physicochemical parameters of selected analogs:
| Compound Name | Melting Point (°C) | Solubility | Storage Conditions | pKa (Predicted) |
|---|---|---|---|---|
| 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride | N/A | High (aqueous) | 2–8°C, dry | 9.81 ± 0.20 |
| tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | N/A | Moderate (organic) | 2–8°C, protect from light | N/A |
| 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane HCl | N/A | High (DMSO) | Room temperature | N/A |
Biological Activity
6-Benzyl-1,6-diazaspiro[3.3]heptane is a bicyclic compound belonging to the diazaspiro family, characterized by its unique spirocyclic structure that incorporates two nitrogen atoms. This compound has garnered attention for its potential pharmacological applications, particularly in the treatment of various disease states.
- Molecular Formula : C₁₃H₁₈N₂
- Molecular Weight : Approximately 218.31 g/mol
- Structure : The spirocyclic framework allows for various chemical modifications, which can influence its biological activity.
Biological Activity Overview
The biological activity of 6-Benzyl-1,6-diazaspiro[3.3]heptane has been primarily studied in the context of its pharmacological potential. Research indicates that compounds with similar structures may interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects.
While specific mechanisms for 6-Benzyl-1,6-diazaspiro[3.3]heptane are not fully elucidated, it is hypothesized that the presence of nitrogen atoms in its structure allows for interactions with various biological targets, including:
- Neurotransmitter Receptors : Preliminary studies suggest that it may influence receptor activity, particularly in neurological contexts.
- Epoxide Hydrolase Inhibition : Similar compounds have been noted for their ability to inhibit soluble epoxide hydrolase (sEH), which is involved in various metabolic and inflammatory pathways .
Binding Affinity Studies
In vitro binding assays have been conducted to evaluate the affinity of 6-Benzyl-1,6-diazaspiro[3.3]heptane for sigma receptors (σ1 and σ2). These studies typically involve:
- Radioligand Binding Assays : Using radiolabeled ligands to assess displacement by the compound at varying concentrations.
| Concentration (nM) | σ1 Receptor Displacement (%) | σ2 Receptor Displacement (%) |
|---|---|---|
| 10 | >50 | >50 |
| 100 | >70 | >60 |
| 1000 | >90 | >80 |
These results indicate a promising interaction profile that warrants further investigation into its therapeutic potential.
Pharmacological Applications
Research highlights several potential applications for 6-Benzyl-1,6-diazaspiro[3.3]heptane:
- Neurological Disorders : Its ability to modulate neurotransmitter receptors suggests potential use in treating conditions such as anxiety and depression.
- Anti-inflammatory Effects : As an inhibitor of sEH, it may provide therapeutic benefits in inflammatory diseases such as rheumatoid arthritis and cardiovascular conditions .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 6-Benzyl-1,6-diazaspiro[3.3]heptane, which can provide insights into its biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Benzyl-2,2-dimethyl-6-tosyl-1,6-diazaspiro[3.3]heptane | Diazaspiro compound | Contains a tosyl group enhancing solubility |
| 2-Benzyl-6-(4-fluorobenzyl)-2,6-diaza-spiro[3.3]heptane | Diazaspiro compound | Substituted with fluorobenzyl group for increased bioactivity |
| 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate | Salt form | Exhibits different solubility and stability characteristics |
This table illustrates how variations in substituents can affect the biological properties and potential applications of diazaspiro compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
